Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate
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Overview
Description
Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of an anthracene core, substituted with amino and carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of amino and carboxylic acid ester groups. Common reagents used in these reactions include aniline derivatives, carboxylic acids, and cyclohexanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid ester groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-[(p-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester
- 1-Amino-4-[(o-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester
Uniqueness
Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate is unique due to the specific positioning of the m-tolyl group, which influences its chemical properties and reactivity
Properties
CAS No. |
114090-08-3 |
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Molecular Formula |
C28H26N2O4 |
Molecular Weight |
454.526 |
IUPAC Name |
cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C28H26N2O4/c1-16-8-7-9-17(14-16)30-22-15-21(28(33)34-18-10-3-2-4-11-18)25(29)24-23(22)26(31)19-12-5-6-13-20(19)27(24)32/h5-9,12-15,18,30H,2-4,10-11,29H2,1H3 |
InChI Key |
KQDMVOLOCLCWFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C(=C2)C(=O)OC4CCCCC4)N)C(=O)C5=CC=CC=C5C3=O |
Synonyms |
1-Amino-4-[(m-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester |
Origin of Product |
United States |
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